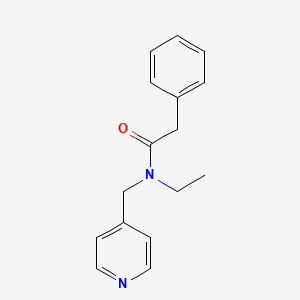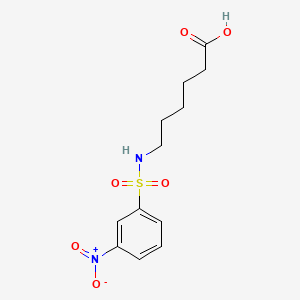
2,3,6-Trimethylbenzaldehyde
Overview
Description
2,3,6-Trimethylbenzaldehyde is an organic compound with the molecular formula C₁₀H₁₂O. It is a derivative of benzaldehyde, where three methyl groups are attached to the benzene ring at positions 2, 3, and 6. This compound is known for its distinctive aroma and is used in various applications, including flavor and fragrance industries.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method involves the alkylation of benzene with propylene in the presence of an aluminum chloride catalyst to form cumene, followed by oxidation to produce this compound.
Oxidation of Toluene Derivatives: Another approach is the oxidation of 2,3,6-trimethyltoluene using oxidizing agents like chromyl chloride or manganese dioxide.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical reactors where the above synthetic routes are optimized for higher yields and purity. The process is carefully controlled to ensure the safety and efficiency of the production.
Types of Reactions:
Oxidation: this compound can be further oxidized to produce trimethylbenzoic acid.
Reduction: Reduction reactions can convert the aldehyde group to a corresponding alcohol, forming 2,3,6-trimethylbenzyl alcohol.
Substitution Reactions: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromyl chloride, manganese dioxide, or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products Formed:
Trimethylbenzoic acid (from oxidation)
2,3,6-Trimethylbenzyl alcohol (from reduction)
Various substituted benzene derivatives (from electrophilic substitution)
Scientific Research Applications
2,3,6-Trimethylbenzaldehyde is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studying the effects of aromatic aldehydes on biological systems and their potential as biomarkers.
Medicine: Investigating its potential therapeutic properties and its role in drug development.
Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
2,3,6-Trimethylbenzaldehyde is similar to other trimethylbenzaldehydes, such as 2,4,6-trimethylbenzaldehyde. the position of the methyl groups on the benzene ring results in different chemical properties and reactivity. The uniqueness of this compound lies in its specific arrangement of methyl groups, which influences its physical and chemical behavior.
Comparison with Similar Compounds
2,4,6-Trimethylbenzaldehyde
3,4,5-Trimethylbenzaldehyde
2,3,5-Trimethylbenzaldehyde
Properties
IUPAC Name |
2,3,6-trimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-4-5-8(2)10(6-11)9(7)3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMDCMLCZRILTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437024 | |
| Record name | 2,3,6-trimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34341-29-2 | |
| Record name | 2,3,6-Trimethylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34341-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,6-trimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6-Trimethylbenzaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3M223NG3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,3,6-Trimethylbenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary source of 2,3,6-Trimethylbenzaldehyde?
A: this compound is primarily found in the essential oils of various plant species. Research highlights its presence in the Ferulago genus, including Ferulago pachyloba [], Ferulago platycarpa [], Ferulago longistylis [, , ], Ferulago cassia [], and Ferulago glareosa []. It has also been identified in Eryngium species like Eryngium expansum [], Eryngium foetidum [, ], and Eryngium yuccifolium [], as well as in Hypericum thymopsis [].
Q2: How does the geographic location affect the concentration of this compound in plant species?
A: Studies on Ferulago cassia [] and Eryngium maritimum [] demonstrate that the concentration of this compound and other essential oil components can significantly vary depending on the geographic location and environmental conditions of the plant.
Q3: What is the chemical structure of this compound?
A3: this compound is an aromatic aldehyde. Its structure consists of a benzene ring with an aldehyde group (-CHO) at the first carbon and three methyl groups (-CH3) attached to the 2nd, 3rd, and 6th carbon atoms of the benzene ring.
Q4: Can you provide the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C10H12O, and its molecular weight is 148.20 g/mol.
Q5: Are there any synthetic routes for producing this compound?
A: Yes, 2,3,6-Trimethylbenzyl alcohol can be synthesized via the Cannizzaro reaction using this compound as a starting material [].
Q6: Which analytical techniques are commonly employed to identify and quantify this compound in essential oils?
A: Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used to identify and quantify this compound in essential oils [, , , , , , , , , , , , ].
Q7: Have any antimicrobial properties been reported for this compound?
A: While some studies suggest that essential oils containing this compound may possess antimicrobial properties [, ], further research is needed to determine the specific contribution of this compound to the overall antimicrobial activity.
Q8: Does the essential oil composition of Ferulago longistylis vary between different plant parts?
A: Yes, the essential oil composition of Ferulago longistylis differs between its fruits and roots. The fruit oil is characterized by a higher concentration of this compound, while the root oil primarily contains α-pinene [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1655216.png)





![2-[(1,3-Benzoxazol-2-yl)sulfanyl]-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1655223.png)



![5-(4-Methoxyanilino)-1,3-dimethyl-8-phenyl-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B1655231.png)
![8,10,12-Trimethyl-4-(4-methylphenyl)-3-oxa-5,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-triene-7,11,13-trione](/img/structure/B1655234.png)
![4-Ethyl-8-methyl-10,12-diphenyl-3-oxa-5,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-triene-7,11,13-trione](/img/structure/B1655236.png)
